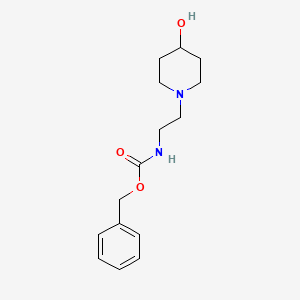

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate

Description

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyl group and the carbamate moiety makes it an interesting compound for various chemical and biological applications.

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

benzyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c18-14-6-9-17(10-7-14)11-8-16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) |

InChI Key |

AXHIICGVTSYREH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)CCNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-hydroxypiperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes oxidation to form ketones or aldehydes. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the hydroxyl group to a ketone .

-

Chromium trioxide (CrO₃) under anhydrous conditions selectively oxidizes the hydroxyl group without affecting the carbamate .

Table 1: Oxidation Reagents and Outcomes

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 0°C | 4-Ketopiperidine derivative | Moderate | |

| CrO₃ | Anhydrous CH₂Cl₂ | 4-Oxopiperidine | High |

Reduction Reactions

The carbamate group can be reduced to yield amines, enhancing biological activity:

-

Lithium aluminum hydride (LiAlH₄) cleaves the carbamate C=O bond, producing a primary amine .

-

Sodium borohydride (NaBH₄) is less effective but avoids over-reduction of aromatic rings .

Table 2: Reduction Efficiency

| Reagent | Solvent | Temperature | Yield (%) | Byproducts | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 85–90 | Minimal | |

| NaBH₄ | MeOH | RT | 40–50 | Trace |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, enabling further alkylation .

-

Mitsunobu reactions with diethyl azodicarboxylate (DEAD) introduce aryl or alkyl groups .

Table 3: Substitution Pathways

| Reaction Type | Reagents | Product Application | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | SOCl₂, DCM | Alkylation precursor | 75 | |

| Mitsunobu | DEAD, PPh₃ | Biologically active analogues | 60–70 |

Carbamate Functional Group Modifications

The carbamate moiety is pivotal for stability and bioactivity:

-

Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the carbamate, yielding CO₂ and amines .

-

Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aromatic diversity .

Key Findings:

-

Carbamate hydrolysis under mild conditions (pH 7.4, 37°C) occurs slowly, making it suitable for prodrug designs .

-

Suzuki couplings with 4-hexylphenyl boronic acid enhance lipophilicity and target affinity .

Structural Modifications and Biological Implications

Modifications at the piperidine N-benzyl or carbamate positions significantly impact antiviral and enzyme inhibitory activity:

Table 4: SAR of Piperidine Derivatives

Synthetic Routes

The compound is synthesized via:

-

Ugi four-component reaction (Ugi-4CR) : Combines 4-piperidone, benzyl isocyanide, amines, and carboxylic acids in methanol .

-

Solid-phase peptide synthesis (SPPS) : Used for oligopeptide derivatives with boronic ester warheads .

Optimized Conditions:

Scientific Research Applications

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with a structure that includes a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. It has a molecular formula of and a molecular weight of approximately 250.29 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatility.

Scientific Research Applications

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate has several applications in scientific research:

- Chemistry It serves as an intermediate in the synthesis of more complex molecules.

- Biology It is investigated for potential interactions with biological systems.

Several compounds share structural similarities with Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate. The compound is unique because of its specific combination of the piperidine ring, hydroxyl group, and carbamate moiety. This structural combination allows it to participate in diverse chemical reactions. Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Piperidine Derivatives

Mechanism of Action

The mechanism of action of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is not well-documented. compounds with similar structures often interact with enzymes or receptors in biological systems. The piperidine ring can interact with various molecular targets, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These include compounds like piperidin-4-ol and piperidin-4-one, which share the piperidine ring structure.

Carbamate derivatives: Compounds like benzyl carbamate and ethyl carbamate, which share the carbamate functional group.

Uniqueness

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the combination of the piperidine ring, hydroxyl group, and carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .

Biological Activity

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound notable for its structural features, including a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 278.35 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antiviral research.

The biological activity of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate can be attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, which may lead to diverse biological effects depending on the context of its application. For instance, compounds with similar structures have shown promise as inhibitors of viral replication and as modulators of neurotransmitter systems.

Antiviral Properties

Research indicates that derivatives of piperidine, including those similar to Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate, exhibit significant antiviral activities. A study evaluating various analogues against human coronaviruses demonstrated that certain compounds could inhibit viral replication effectively . The presence of the hydroxypiperidine moiety appears to enhance the antiviral potency by facilitating interactions with viral proteins or host cell receptors.

Case Study: Antiviral Activity Against SARS-CoV-2

In a comparative study of 63 analogues against human coronavirus 229E, it was found that specific structural modifications significantly impacted antiviral efficacy. Compounds retaining the benzyl substituent showed enhanced activity compared to those lacking this group . The structure-activity relationship (SAR) analysis revealed that substitutions at the piperidine nitrogen and benzyl positions could either enhance or diminish antiviral effectiveness.

Neuropharmacological Effects

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate may also exert neuropharmacological effects by acting on neurotransmitter systems. Compounds with similar piperidine structures have been shown to interact with dopamine and norepinephrine transporters, suggesting potential applications in treating disorders such as depression and anxiety .

Table: Biological Activities of Related Compounds

Synthesis and Applications

The synthesis of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-hydroxypiperidin-1-yl)ethanol under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to facilitate the reaction.

This compound holds potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new antiviral agents.

- Neuroscience : Investigating its role in modulating neurotransmitter systems for treating psychiatric disorders.

Q & A

Q. What steps ensure reproducibility of synthetic protocols across labs?

- Methodological Answer :

- Detailed documentation : Report reaction times, temperatures, and solvent grades (e.g., anhydrous DMF stored over molecular sieves) .

- Control experiments : Include internal standards (e.g., benzophenone) in NMR to confirm solvent purity .

- Inter-lab validation : Share samples with collaborating labs for cross-characterization via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.